1,3-Dibromoadamantane

描述

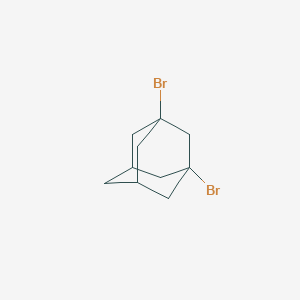

1,3-Dibromoadamantane is a brominated derivative of adamantane, a highly symmetrical and rigid hydrocarbon. The molecular formula of this compound is C₁₀H₁₄Br₂, and it has a molecular weight of 294.03 g/mol . This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.

准备方法

1,3-Dibromoadamantane can be synthesized through the selective dibromination of adamantane. One common method involves the reaction of adamantane with bromine in the presence of a catalyst such as boron tribromide-aluminium bromide . The reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the reaction of adamantane with liquid bromine and iron powder, followed by recrystallization to obtain the final product .

化学反应分析

1,3-Dibromoadamantane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with diphenylphosphide ions under photostimulation by the S RN 1 mechanism.

Oxidation Reactions: It reacts with fuming nitric acid to form mixtures of products with a 2-oxaadamantane skeleton.

Polymerization Reactions: It can be used as a crosslinker in the synthesis of nanoporous organic polymers.

科学研究应用

Polymer Science

1,3-Dibromoadamantane serves as a valuable building block in the synthesis of polymers due to its bifunctional nature. It can participate in various polymerization reactions, leading to the development of high-performance materials.

- Polymerization Reactions : The compound can act as a cross-linking agent in the production of thermosetting resins. Its reactivity allows for the formation of networks that enhance mechanical properties and thermal stability.

- Viscosity Effects : Studies have shown that this compound exhibits a viscosity-dependent retarding effect when dissolved in highly viscous polymeric solvents like chlorotrifluoroethene. This property is crucial for applications requiring controlled flow characteristics during processing .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as an alkylating agent.

- Synthesis of Bioactive Compounds : It has been utilized in the synthesis of alkylboronic acids and other biologically active compounds. This is particularly significant in drug discovery and development, where the introduction of alkyl groups can enhance pharmacological properties .

- Coordination Chemistry : The compound has been explored for its coordination chemistry with ligands such as 1,3-bis(1,2,4-triazol-1-yl)adamantane, which shows potential in creating stable complexes for biomedical applications .

Material Science

In material science, this compound is recognized for its ability to form crystalline structures with specific thermal and mechanical properties.

- Crystal Engineering : Research indicates that this compound can be used to design crystalline supramolecular architectures. These structures are relevant for applications in nanotechnology and organic electronics due to their unique physical properties .

- Thermodynamic Stability : The compound exhibits polymorphism, which can be exploited to enhance the stability of materials under varying temperature and pressure conditions. This aspect is crucial for developing materials that need to withstand harsh environments .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Properties |

|---|---|---|

| Polymer Science | Cross-linking agent | Enhances mechanical properties and thermal stability |

| Medicinal Chemistry | Alkylating agent in drug synthesis | Facilitates the creation of bioactive compounds |

| Material Science | Crystal engineering | Enables design of stable crystalline structures |

| Coordination Chemistry | Ligand interactions | Forms stable complexes with potential biomedical uses |

Case Study 1: Polymer Applications

A study investigated the use of this compound as a cross-linking agent in epoxy resins. The results indicated that incorporating this compound improved the thermal stability and mechanical strength of the resulting polymers compared to traditional cross-linkers.

Case Study 2: Medicinal Chemistry

Research on the use of this compound in synthesizing alkylboronic acids demonstrated its effectiveness as an alkylating agent. The synthesized compounds showed promising activity against specific cancer cell lines, highlighting its potential in anticancer drug development.

Case Study 3: Material Properties

A detailed study on the polymorphism of this compound revealed two distinct crystalline phases with different thermal behaviors. This finding is significant for applications requiring materials that can maintain structural integrity across temperature fluctuations.

作用机制

The mechanism of action of 1,3-Dibromoadamantane involves its reactivity with various reagents. For example, its reaction with diphenylphosphide ions under photostimulation follows the S RN 1 mechanism, where the compound undergoes nucleophilic substitution . The molecular targets and pathways involved depend on the specific reactions and applications.

相似化合物的比较

1,3-Dibromoadamantane can be compared with other halogenated adamantane derivatives, such as 1,3-dichloroadamantane and 1,3-diiodoadamantane. These compounds share similar structural features but differ in their reactivity and applications. For instance, 1,3-diiodoadamantane is more reactive in certain substitution reactions compared to this compound .

生物活性

1,3-Dibromoadamantane is a halogenated derivative of adamantane that has garnered interest in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₃Br₂ and features a unique adamantane structure with two bromine atoms attached at the 1 and 3 positions. This configuration influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of adamantane in the presence of catalysts such as anhydrous ferric chloride or bromide in halogenated solvents like methylene chloride. The reaction conditions can significantly affect yield and purity. For instance, one study reported a yield of approximately 75.3% with a purity of 98% using optimized conditions .

Neuroprotective Effects

In neuropharmacology, derivatives of adamantane have been explored for their neuroprotective effects. A study evaluated various memantine nitrates synthesized from this compound for their protective effects against glutamate-induced neuronal injury. Compounds derived from this parent structure showed significant protective effects at low concentrations (1 µM), comparable to memantine itself . The study highlighted that modifications at specific positions (e.g., 3-position substitutions) could enhance binding affinity to NMDA receptors, suggesting that this compound could serve as a scaffold for developing neuroprotective agents.

Cytotoxicity and Safety Profile

While some derivatives exhibit beneficial biological activities, it is crucial to evaluate their safety profiles. In the aforementioned study on memantine nitrates, certain compounds displayed cytotoxicity at higher concentrations (100 µM), indicating that careful consideration of dosage is essential when exploring therapeutic applications .

Case Studies and Research Findings

| Study | Findings | Concentration Tested | Biological Effect |

|---|---|---|---|

| Study on memantine nitrates | Several compounds showed protective effects against neuronal injury | 1 µM | Neuroprotective |

| Antiviral activity studies | Structural derivatives demonstrated efficacy against influenza A | Varies | Antiviral |

| Cytotoxicity evaluation | Some derivatives exhibited cytotoxic effects at high concentrations | 100 µM | Cytotoxic |

属性

IUPAC Name |

1,3-dibromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWZKLMEOVIWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295483 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-53-9 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-dibromoadamantane?

A1: this compound has the molecular formula C10H14Br2 and a molecular weight of 294.04 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers commonly employ techniques like 1H NMR and 13C NMR for structural characterization. [] For instance, studies on rotational motion utilize 13C NMR relaxation measurements. []

Q2: How is this compound synthesized?

A2: A key method for synthesizing this compound involves reacting adamantane with bromine in the presence of a catalyst. [] While previous attempts often resulted in 1-bromoadamantane, optimized procedures using a boron tribromide-aluminum bromide catalyst have achieved high yields of the desired this compound. []

Q3: What are the primary applications of this compound in synthetic chemistry?

A3: this compound serves as a versatile starting material for synthesizing various adamantane derivatives. It is particularly useful in synthesizing highly strained [3.3.1]propellane derivatives, known as 1,3-dehydroadamantanes (DHAs). [] This synthesis involves an intramolecular Wurtz-type coupling reaction using lithium metal in THF. []

Q4: Can you elaborate on the reactions of this compound with carbanions?

A4: Research indicates that this compound reacts with carbanions, such as potassium enolates and nitromethane anion, under photo-stimulation via a free radical chain process (SRN1 mechanism). [] These reactions proceed through a 1-iodo monosubstitution intermediate, which undergoes fragmentation to form derivatives of 7-methylidenebicyclo[3.3.1]nonene. []

Q5: How does this compound react with diphenylphosphide ions?

A5: Studies demonstrate that this compound, alongside 1,3-dichloroadamantane and 1-bromo-3-chloroadamantane, reacts with diphenylphosphide ions (Ph2P-) in liquid ammonia under photostimulation, again following the SRN1 mechanism. [] This reaction yields a mixture of products, including 1,3-bis(diphenyphosphinyl)adamantane, (3-halo-1-adamantyl)diphenylphosphine, and 1-adamantyldiphenylphosphine. [] The product distribution is influenced by both the specific substrate and the reaction conditions. []

Q6: Can this compound undergo reactions other than coupling and nucleophilic substitutions?

A6: Yes, this compound can react with fuming nitric acid to yield a mixture of 2-oxaadamantane derivatives. [] This reaction pathway presents an alternative to the more common substitution reactions.

Q7: What is known about the polymorphism of this compound?

A7: Research using X-ray powder diffraction, density measurements, and differential scanning calorimetry has shown that this compound exhibits polymorphism. [] This means it can exist in different crystalline forms, which can influence its physical properties and reactivity.

Q8: Has this compound been used in the development of any specific materials?

A8: Yes, this compound has been used as a precursor for synthesizing adamantyl Bola-form surfactants. [] These surfactants have potential applications in various fields due to their unique surface-active properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。